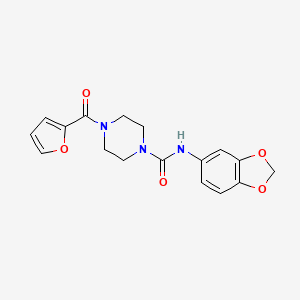

N-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone substituted with a benzodioxol group at the N-terminus and a furan-2-carbonyl moiety at the 4-position of the piperazine ring.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h1-4,9-10H,5-8,11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMRGKLMVRNVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines.

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Amuvatinib Derivatives: Thieno[3,2-d]Pyrimidin-4-yl Substituent

Compound 6: N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

- Key Differences: Replaces the furan-2-carbonyl group with a thieno[3,2-d]pyrimidin-4-yl substituent.

- It outperforms amuvatinib in selective tumor cell killing, with IC₅₀ values 2–3 times lower in certain cell lines .

4-Hydroxyquinazoline Derivatives (A25–A30 Series)

These compounds share a piperazine-carboxamide scaffold but feature 4-hydroxyquinazoline and substituted phenyl groups:

- Structural Contrast : Lack benzodioxol and furan groups; instead, they incorporate chloro-, fluoro-, or trifluoromethyl-substituted phenyl rings.

- Physicochemical Data : Melting points range from 191.2°C to 202.8°C, with yields of 47.8–54.1% .

- Activity: No direct antitumor data provided, but the quinazoline core is associated with kinase inhibition in other studies.

Benzodioxol Derivatives with Varied Substituents

: N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide

- Difference : Replaces furan-2-carbonyl with a furylmethyl group and uses a carbothioamide (C=S) instead of carboxamide (C=O).

- Implications : The thioamide may alter binding affinity or metabolic stability compared to the target compound.

- : 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide Difference: Substitutes furan with a chlorophenyl group and uses a carbothioamide. Activity: No direct data, but chloroaryl groups often enhance lipophilicity and membrane penetration.

Benzo[b][1,4]Oxazin/Thiazin Derivatives

- Compound 54 (): Features a benzo[b][1,4]oxazin-3-one core linked to piperazine-carboxamide. Difference: Replaces benzodioxol with an oxazinone ring, introducing fluorine or difluorine substituents. Activity: Demonstrated modulation of glycolytic pathways in cancer cells, though specific glucose-starved activity is unreported .

Compound 58 () : Incorporates a benzo[b][1,4]thiazin-3-one core.

- Implications : Sulfur substitution (thiazin) may influence redox activity or target selectivity.

Pyrazolo[1,5-a]Pyridine Derivatives

- : N-(2H-1,3-Benzodioxol-5-yl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide

- Difference : Replaces furan-2-carbonyl with a pyrazolo-pyridine carbonyl group.

- Implications : The bicyclic pyridine may enhance π-π stacking interactions with kinase ATP-binding pockets.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Q & A

Basic: What are the key synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates like furan-2-carbonyl chloride via reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂) .

- Step 2 : Coupling the furan-2-carbonyl chloride with piperazine derivatives under reflux conditions using acetonitrile as a solvent and K₂CO₃ as a base .

- Step 3 : Introducing the 2H-1,3-benzodioxol-5-yl group via nucleophilic substitution or carboxamide coupling.

Critical parameters : Reaction temperature (reflux conditions), solvent choice (acetonitrile, DMF), and stoichiometric ratios to optimize yield (>60%) .

Basic: What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including piperazine ring protons (δ 2.5–3.5 ppm) and furan/benzodioxole aromatic signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₉H₁₈N₃O₅: expected [M+H]⁺ 376.1243) .

- X-ray Crystallography : Resolves stereochemistry and packing motifs (e.g., Cambridge Structural Database references) .

Advanced: What in vitro models are suitable for evaluating its biological activity?

- Cytotoxicity Assays : Use cancer cell lines (e.g., HCT-116, MCF7) with IC₅₀ calculations. Piperazine derivatives show IC₅₀ values ranging from 1–10 μM .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition for Alzheimer’s applications via Ellman’s method, comparing to donepezil .

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3/D2 receptors) to assess selectivity ratios (>1000-fold possible with structural optimization) .

Advanced: How do structural modifications impact its pharmacological profile?

- Piperazine Substituents : Fluorination (e.g., 2-fluoroethyl groups) enhances blood-brain barrier penetration .

- Benzodioxole vs. Phenyl Groups : Benzodioxole improves metabolic stability by resisting CYP450 oxidation compared to unsubstituted phenyl .

- Linker Optimization : Replacing carboxamide with amine linkers reduces dopamine D3 receptor affinity by >100-fold, highlighting the carbonyl group’s role in target engagement .

Advanced: How can researchers resolve contradictions in reported biological activities?

- Comparative SAR Studies : Systematically vary substituents (e.g., halogenation, methoxy groups) and test across multiple assays .

- Structural Elucidation : Use X-ray crystallography or molecular docking to identify binding modes (e.g., interactions with AChE catalytic sites) .

- Replicability Checks : Validate protocols (e.g., cell line authentication, assay controls) to exclude batch-specific variability .

Advanced: What computational strategies predict target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to dopamine D3 receptors or AChE. Focus on piperazine-furan interactions in hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess residence times .

- QSAR Models : Train models on piperazine-carboxamide datasets to predict cytotoxicity or logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.